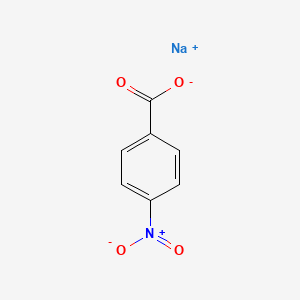

Sodium 4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3847-57-2 |

|---|---|

Molecular Formula |

C7H5NNaO4 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

sodium;4-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10); |

InChI Key |

MQLVXZMQWBRZIL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].[Na] |

Other CAS No. |

3847-57-2 |

Related CAS |

62-23-7 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 4-Nitrobenzoate from 4-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid. The document details the chemical principles, experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.

Introduction

Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It serves as a versatile intermediate in organic synthesis, finding applications in various fields, including the preparation of dyes and as a potential building block in the development of pharmaceutical compounds. The synthesis from 4-nitrobenzoic acid is a fundamental acid-base neutralization reaction, which is both efficient and high-yielding. This guide will explore the common methods for this conversion, providing detailed procedural information and expected outcomes.

Chemical Reaction and Mechanism

The synthesis of this compound from 4-nitrobenzoic acid is a straightforward acid-base reaction. The acidic proton of the carboxylic acid group in 4-nitrobenzoic acid is abstracted by a basic sodium salt, typically sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding sodium salt and water (or carbonic acid in the case of bicarbonate).

Reaction with Sodium Hydroxide:

C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O

Reaction with Sodium Bicarbonate:

C₇H₅NO₄ + NaHCO₃ → C₇H₄NNaO₄ + H₂CO₃ (H₂O + CO₂)

The reaction is driven by the formation of the stable sodium salt and, in the case of sodium bicarbonate, the evolution of carbon dioxide gas.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Pale yellow solid |

| Sodium Hydroxide | NaOH | 40.00 | White solid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder |

| This compound | C₇H₄NNaO₄ | 189.10 | White to pale yellow crystalline powder[1] |

Table 2: Reported Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide | Acetone (B3395972) | 20 | Not Specified | 97 | [Chemistry - A European Journal, 2010, 16, 7469-7477][2] |

| Sodium Hydroxide | Water | Ambient | ~30 minutes | >95 (expected) | General Procedure |

| Sodium Bicarbonate | Water | Ambient | ~1 hour | >95 (expected) | General Procedure |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using sodium hydroxide and sodium bicarbonate.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is based on the high-yield synthesis reported in the literature[2] and adapted for a standard laboratory setting.

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Acetone

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Reactant: In a beaker, dissolve 1.0 equivalent of 4-nitrobenzoic acid in a suitable amount of acetone.

-

Preparation of Base Solution: In a separate beaker, prepare a solution of 1.0 equivalent of sodium hydroxide in a minimal amount of water and dilute with acetone.

-

Reaction: While stirring the 4-nitrobenzoic acid solution at 20°C, slowly add the sodium hydroxide solution. A precipitate of this compound may form.

-

Completion and Isolation: Continue stirring for 30 minutes to ensure the reaction goes to completion. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting material.

-

Drying: Dry the resulting white to pale yellow crystalline powder in a vacuum oven to obtain the final product.

Protocol 2: Synthesis using Sodium Bicarbonate

This protocol provides an alternative method using a milder base.

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

Sodium bicarbonate (1.0 eq)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Rotary evaporator (optional)

Procedure:

-

Dissolution of Reactant: Suspend 1.0 equivalent of 4-nitrobenzoic acid in distilled water in a beaker.

-

Reaction: While stirring, slowly add 1.0 equivalent of sodium bicarbonate in small portions. Effervescence (evolution of CO₂ gas) will be observed. Continue adding the bicarbonate until the effervescence ceases and all the 4-nitrobenzoic acid has dissolved, indicating the formation of the soluble sodium salt.

-

Isolation: The this compound is now in aqueous solution. To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Appearance: A white to pale yellow crystalline powder.[1]

-

Melting Point: The melting point of the salt is expected to be significantly different from the starting acid (4-nitrobenzoic acid melts at 242 °C).

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong carboxylate (COO⁻) stretching bands. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected around 1523 cm⁻¹ and 1343 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons. The acidic proton of the carboxylic acid will be absent.

-

¹³C NMR: The spectrum will show a characteristic shift in the carbonyl carbon signal upon deprotonation.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical equation for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-nitrobenzoate (B1230335) (CAS No: 3847-57-2) is the sodium salt of 4-nitrobenzoic acid. It is a pale yellow crystalline powder that is soluble in water.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Its antimicrobial properties also make it a compound of interest in the development of preservatives.[1] This guide provides a comprehensive overview of the chemical and physical properties of Sodium 4-nitrobenzoate, detailed experimental protocols, and an exploration of its biological activity.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | p-Nitrobenzoic acid sodium salt, 4-Nitrobenzoic acid sodium salt | [3] |

| CAS Number | 3847-57-2 | [2] |

| Molecular Formula | C₇H₄NNaO₄ | [2] |

| Molecular Weight | 189.10 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

Tabulated Physical Data

Quantitative physical data for this compound is essential for its application in various experimental and industrial settings.

| Property | Value | Notes | Reference(s) |

| Melting Point | 220-225 °C | There are conflicting reports, with some sources stating "Not Applicable". This value should be confirmed experimentally. | [4] |

| Boiling Point | 359.1 °C at 760 mmHg | This value is for the parent compound, 4-nitrobenzoic acid, as the sodium salt would likely decompose at high temperatures. | [3] |

| Flash Point | 166.5 °C | This value is for the parent compound, 4-nitrobenzoic acid. | [3] |

| Solubility | Soluble in water. | [1] | |

| Storage | Store in an inert atmosphere at room temperature. | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound is typically synthesized by the neutralization of 4-nitrobenzoic acid with a sodium base.

Reaction: C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O

Materials:

-

4-nitrobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Dissolve 4-nitrobenzoic acid in a suitable volume of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the stirring solution of 4-nitrobenzoic acid at room temperature (approximately 20°C).[5]

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

The resulting precipitate of this compound can be collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold acetone to remove any unreacted starting material.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A yield of approximately 97% can be expected under optimal conditions.[5]

Logical Workflow for Synthesis:

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol (B145695) and water is often suitable for salts of organic acids.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[6]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[7]

-

Dry the crystals in a vacuum oven.

Analytical Methods

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for this compound in D₂O.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O.

-

Expected Spectrum: The aromatic region will show two doublets, characteristic of a para-substituted benzene (B151609) ring.

-

δ ~8.2 ppm (d, 2H): Protons ortho to the carboxylate group.

-

δ ~8.0 ppm (d, 2H): Protons ortho to the nitro group.

-

¹³C NMR (Carbon NMR):

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of D₂O.

-

Expected Spectrum:

-

δ ~175 ppm: Carboxylate carbon (COO⁻).

-

δ ~150 ppm: Carbon attached to the nitro group.

-

δ ~140 ppm: Quaternary carbon attached to the carboxylate group.

-

δ ~130 ppm: Carbons ortho to the nitro group.

-

δ ~123 ppm: Carbons ortho to the carboxylate group.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid powder.

-

Expected Major Peaks:

-

~1600-1570 cm⁻¹ (strong): Asymmetric stretching of the carboxylate (COO⁻) group.

-

~1530-1500 cm⁻¹ (strong): Asymmetric stretching of the nitro (NO₂) group.[8]

-

~1420-1380 cm⁻¹ (medium): Symmetric stretching of the carboxylate (COO⁻) group.

-

~1350-1330 cm⁻¹ (strong): Symmetric stretching of the nitro (NO₂) group.[8]

-

~870-840 cm⁻¹ (strong): C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

-

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

-

Sample Preparation: Prepare a dilute aqueous solution of this compound.

-

Procedure: Scan the solution from 200 to 400 nm using a quartz cuvette, with deionized water as a blank.

-

Expected Spectrum: A strong absorption maximum (λmax) is expected in the range of 260-280 nm, corresponding to the π → π* transitions of the nitro-substituted aromatic system.

Biological Activity and Mechanism of Action

This compound is known for its antimicrobial properties.[1] The mechanism of action is believed to be a combination of the effects of benzoates and nitroaromatic compounds.

General Mechanism of Antimicrobial Action:

-

Cellular Uptake: In an acidic environment, the protonated form, 4-nitrobenzoic acid, which is more lipophilic, can more easily diffuse across the microbial cell membrane.[9]

-

Intracellular pH Disruption: Once inside the cell, the higher intracellular pH causes the acid to dissociate, releasing protons and lowering the intracellular pH. This disrupts various metabolic processes that are pH-dependent.[10]

-

Enzyme Inhibition: The benzoate (B1203000) moiety can interfere with the function of essential enzymes, particularly those involved in energy metabolism.[10]

-

Oxidative Stress (from Nitro Group): The nitro group can be enzymatically reduced within the microbial cell to form reactive nitrogen species, such as the nitro anion radical.[11] In the presence of oxygen, these can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS), inducing oxidative stress and causing damage to DNA, proteins, and lipids.[11][12]

References

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. encyclopedia.pub [encyclopedia.pub]

Sodium 4-nitrobenzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium 4-nitrobenzoate (B1230335), a compound of interest in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and biological activities, with a focus on its mechanism of action as an inhibitor of ubiquinone biosynthesis.

Chemical and Physical Properties

Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It is a stable, crystalline solid readily soluble in water, making it suitable for various laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3847-57-2 | [1][2] |

| Molecular Formula | C₇H₄NNaO₄ | [1][2] |

| Molecular Weight | 189.10 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Synthesis of this compound

This compound can be synthesized from 4-nitrobenzoic acid through a straightforward neutralization reaction with sodium hydroxide (B78521).

A high-yield synthesis of this compound can be achieved by reacting 4-nitrobenzoic acid with sodium hydroxide in an acetone (B3395972) solvent at room temperature.[1]

Materials:

-

4-Nitrobenzoic acid

-

Sodium hydroxide

-

Acetone

-

Stir plate and stir bar

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolve 4-nitrobenzoic acid in acetone in a reaction flask.

-

Slowly add a stoichiometric amount of sodium hydroxide solution to the stirring solution at 20°C.[1]

-

Continue stirring until the reaction is complete, indicated by the precipitation of the sodium salt.

-

Collect the precipitate by filtration.

-

Wash the product with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the resulting this compound product.

This method has been reported to yield up to 97% of the desired product.[1]

Biological Activity and Mechanism of Action

This compound exhibits notable biological activity, primarily attributed to its ability to inhibit the biosynthesis of ubiquinone (Coenzyme Q).

Ubiquinone is a vital component of the electron transport chain and a potent lipid-soluble antioxidant. 4-nitrobenzoate, the active form of the sodium salt, acts as a competitive inhibitor of 4-hydroxybenzoate (B8730719):polyprenyl transferase (COQ2), a key enzyme in the ubiquinone biosynthesis pathway.[4] This inhibition leads to a dose-dependent decrease in cellular ubiquinone levels.[4][5]

The mechanism of action of 4-nitrobenzoate as a competitive inhibitor of COQ2 suggests that it competes with the natural substrate, 4-hydroxybenzoate (4-HB), for the active site of the enzyme.[4][6] This inhibition has been demonstrated in various organisms, including mammalian cells and the malaria parasite Plasmodium falciparum.[5][6]

The inhibition of ubiquinone biosynthesis by this compound is a promising strategy for antimicrobial and antiparasitic drug development. By depleting the cellular pool of ubiquinone, the compound can disrupt essential metabolic processes, such as cellular respiration, leading to growth inhibition and cell death.

-

Antiparasitic Activity: Studies have shown that 4-nitrobenzoate can reduce the levels of ubiquinone in Leishmania amazonensis, suggesting its potential as a therapeutic agent against this parasite.

-

Antimalarial Activity: In Plasmodium falciparum, 4-nitrobenzoate has been shown to inhibit ubiquinone biosynthesis and enhance the efficacy of other antimalarial drugs.[6]

The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Research and Drug Development

This compound serves as a valuable tool for studying the effects of ubiquinone deficiency in various biological systems. Its ability to induce a controlled reduction in ubiquinone levels allows researchers to investigate the downstream cellular consequences without the need for genetic manipulation.[5] This makes it a useful compound for exploring the role of ubiquinone in cellular metabolism, oxidative stress, and disease pathogenesis.

In the context of drug development, the targeted inhibition of ubiquinone biosynthesis by this compound highlights a promising avenue for the development of novel antimicrobial and antiparasitic agents. Further research into the structure-activity relationship of 4-nitrobenzoate and its analogs could lead to the discovery of more potent and selective inhibitors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Solubility Profile of Sodium 4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium 4-nitrobenzoate (B1230335) in various solvents. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes known qualitative and predicted quantitative data. It also presents established experimental protocols for solubility determination and offers insights into the expected solubility behavior based on the properties of its parent compound, 4-nitrobenzoic acid, and related salts.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Sodium 4-nitrobenzoate

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 0.731 mg/mL (0.00387 mol/L) | Predicted |

| Water | Not Specified | Soluble[1][2] | Qualitative |

| Ethanol | Not Specified | Slightly Soluble | Qualitative |

Table 2: Solubility of 4-Nitrobenzoic Acid (Parent Compound)

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1 g / 2380 mL |

| Ethanol | Not Specified | 1 g / 110 mL |

| Methanol | Not Specified | 1 g / 12 mL |

| Acetone | Not Specified | 1 g / 20 mL |

| Chloroform | Not Specified | 1 g / 150 mL |

| Diethyl Ether | Not Specified | 1 g / 45 mL |

| Benzene | Not Specified | Slightly Soluble |

| Carbon Disulfide | Not Specified | Slightly Soluble |

| Petroleum Ether | Not Specified | Insoluble |

Note: The conversion of 4-nitrobenzoic acid to its sodium salt is expected to significantly increase its aqueous solubility due to the introduction of an ionic character. Conversely, its solubility in non-polar organic solvents is expected to decrease.

Table 3: Solubility of Sodium Benzoate (B1203000) (Related Salt)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 62.69[3] |

| Water | 15 | 62.78[3] |

| Water | 20 | 62.81[3] |

| Water | 30 | 62.87[3] |

| Water | 100 | 71.11[3] |

| Ethanol | 25 | 2.3[3][4] |

| Ethanol | 78 | 8.3[3][4] |

| Methanol | 15 | 8.22[3] |

| Methanol | 66.2 | 7.55[3] |

| 1,4-Dioxane | 25 | 0.0000818 g/100g [3] |

| Pyridine | Not Specified | Soluble[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of a solid compound like this compound. The most common and reliable method is the shake-flask method.

Shake-Flask Method (Equilibrium Solubility Determination)

This method measures the concentration of a solute in a saturated solution at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure: a. Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation. b. Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration. c. Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, the sample should be centrifuged or filtered. Filtration should be performed using a filter membrane that does not interact with the solute or solvent. d. Quantification: i. Carefully withdraw a known volume of the clear supernatant. ii. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method. iii. Analyze the concentration of this compound in the diluted sample using a validated analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, or High-Performance Liquid Chromatography (HPLC) for higher specificity and to check for degradation. e. Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, g/100g ).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the solubility of an ionic organic salt like this compound.

References

Spectroscopic Characterization of Sodium 4-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sodium 4-nitrobenzoate (B1230335) (C₇H₄NNaO₄), a compound relevant in various chemical and pharmaceutical contexts. Due to the limited availability of directly published spectra for the sodium salt, this document presents a combination of data derived from its parent compound, 4-nitrobenzoic acid, and closely related analogues, along with detailed, standardized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of sodium 4-nitrobenzoate. The salt's solubility characteristics necessitate the use of polar deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The following data is based on spectra of 4-nitrobenzoic acid in DMSO-d₆, adjusted to reflect the deprotonated carboxylate form of the sodium salt.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a simple, symmetric pattern for the aromatic protons due to the para-substitution on the benzene (B151609) ring. The acidic proton of the parent carboxylic acid will be absent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.31 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |

| ~8.18 | Doublet (d) | 2H | Aromatic protons ortho to the carboxylate group |

Note: Data is inferred from the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1] Shifts are approximate and may vary based on solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.3 | C=O (Carboxylate) |

| ~150.5 | C-NO₂ |

| ~136.9 | C-COO⁻ (Quaternary) |

| ~131.1 | CH (aromatic) |

| ~124.2 | CH (aromatic) |

Note: Data is based on the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Record the spectrum at a probe temperature of 298 K.

-

Acquire data over a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Acquire data over a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.51 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound. The spectrum of the sodium salt will differ significantly from its parent acid in the carboxyl region, while the characteristic nitro group vibrations will remain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600-1550 | Strong | Asymmetric carboxylate (COO⁻) stretch |

| ~1530-1515 | Strong | Asymmetric nitro (NO₂) stretch |

| ~1420-1380 | Medium-Strong | Symmetric carboxylate (COO⁻) stretch |

| ~1350-1340 | Strong | Symmetric nitro (NO₂) stretch |

| ~870-850 | Strong | C-H out-of-plane bend (para-substitution) |

Note: Wavenumbers are approximate and based on characteristic values for aromatic carboxylates and nitro compounds.[3][4]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro group.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Water / Ethanol | ~260-280 |

Note: The λmax is estimated based on data for 4-nitrobenzoic acid, which shows a maximum absorption at 258 nm in alcohol.[5] The exact wavelength for the sodium salt in an aqueous solution may vary slightly.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) by accurately weighing the solid and dissolving it in a volumetric flask using deionized water or ethanol.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the solvent (blank) and the sample cuvette with the prepared solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Workflow and Data Integration

The characterization of this compound involves a logical flow of spectroscopic analyses to confirm its identity and structure. The following diagram illustrates this general workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-depth Technical Guide: Sodium 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-nitrobenzoate (B1230335), the sodium salt of 4-nitrobenzoic acid, is a chemical compound with applications in various scientific fields, including as a synthetic intermediate and a potential antimicrobial agent.[1] This technical guide provides a summary of its known properties and a detailed protocol for its synthesis. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive public record of its single-crystal X-ray diffraction data, including unit cell parameters and atomic coordinates, could not be identified. This document thus serves to consolidate available information and highlight the current gap in the structural characterization of this compound.

Introduction

Sodium 4-nitrobenzoate (C₇H₄NNaO₄) is a yellow crystalline solid. Its utility is noted in the pharmaceutical industry as an intermediate in the synthesis of various organic compounds. Furthermore, it has been investigated for its antimicrobial properties, suggesting its potential use as a preservative. A thorough understanding of its solid-state structure is crucial for predicting its behavior in different environments, optimizing its use in synthesis, and understanding its biological activity. This guide aims to provide the available data and a clear experimental pathway for its preparation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₄NNaO₄ | [2] |

| Molecular Weight | 189.10 g/mol | [2] |

| CAS Number | 3847-57-2 | [3] |

| Appearance | Yellow crystalline solid | |

| Purity | 95% | [4] |

| Storage Temperature | Room Temperature | [4] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the neutralization of 4-nitrobenzoic acid with a sodium base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Nitrobenzoic Acid

Objective: To synthesize this compound from 4-nitrobenzoic acid and sodium hydroxide (B78521).

Materials:

-

4-Nitrobenzoic acid (C₇H₅NO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

In a round-bottom flask, dissolve a specific molar quantity of 4-nitrobenzoic acid in acetone at room temperature (20 °C).[5]

-

In a separate beaker, prepare an equimolar solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the 4-nitrobenzoic acid solution while stirring continuously.[5]

-

Continue stirring the mixture at room temperature for a designated period to ensure the completion of the reaction.

-

The resulting precipitate of this compound can be collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the purified this compound in an oven at a suitable temperature to remove residual solvent.

-

The reported yield for this reaction is approximately 97%.[5]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Handle sodium hydroxide with care as it is corrosive.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystal Structure

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield a definitive single-crystal X-ray diffraction study for this compound. Consequently, detailed structural information such as the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles are not available at the time of this report.

The absence of this fundamental data represents a significant gap in the complete characterization of this compound. The determination of its crystal structure would be invaluable for understanding its solid-state properties, polymorphism, and interactions in a biological context.

Conclusion

This technical guide has summarized the currently available information on this compound, focusing on its synthesis and physicochemical properties. While a reliable and high-yield synthesis protocol is accessible, a critical piece of information – its detailed crystal structure – remains elusive in the public domain. The authors recommend that future research efforts be directed towards the crystallization and single-crystal X-ray diffraction analysis of this compound to provide the scientific community with this essential data. Such information will undoubtedly facilitate its further development and application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to p-Nitrobenzoic Acid Sodium Salt: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-nitrobenzoic acid and its sodium salt, covering its historical discovery, synthesis, physicochemical properties, and analytical characterization. The information is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction

p-Nitrobenzoic acid, also known as 4-nitrobenzoic acid, is an organic compound with the chemical formula C₇H₅NO₄.[1] It is a pale yellow, crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its sodium salt, sodium p-nitrobenzoate (C₇H₄NNaO₄), is the neutralized form of the acid and is often utilized in purification processes and as a more soluble alternative in certain applications. This guide will delve into the scientific journey of this compound, from its early synthesis to its modern-day applications.

Discovery and History

The discovery of p-nitrobenzoic acid is rooted in the foundational period of organic chemistry in the mid-19th century. While it is challenging to attribute the discovery to a single individual, early pioneering work on the synthesis and characterization of nitro-substituted aromatic compounds laid the groundwork. References from the era point to the work of several notable chemists:

-

Fischer (1863) and Wilbrand and Beilstein (1863) are cited in the context of early preparative methods for p-nitrobenzoic acid.[3]

-

Beilstein and Geitner (1866) further contributed to the understanding of the oxidation of p-nitrotoluene to form p-nitrobenzoic acid.[3]

These early investigations were part of a broader effort to understand the chemistry of aromatic compounds and their derivatives, which was rapidly advancing during this period. The synthesis of p-nitrobenzoic acid was a logical extension of the nitration of toluene (B28343) and the subsequent oxidation of the methyl group. The conversion of the acid to its sodium salt was a standard chemical practice for purification and to enhance solubility.

Physicochemical Properties

A summary of the key physicochemical properties of p-nitrobenzoic acid and its sodium salt is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of p-Nitrobenzoic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 237-241 °C | [1] |

| Boiling Point | Sublimes | [4] |

| Solubility in Water | <0.1 g/100 mL at 26 °C | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone. | [6] |

| pKa | 3.41 (in water) | [5] |

| Density | 1.58 g/cm³ | [5] |

Table 2: Physicochemical Properties of p-Nitrobenzoic Acid Sodium Salt

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₄NNaO₄ | [7] |

| Molecular Weight | 189.10 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | >300 °C (decomposes) | [8] |

| Solubility in Water | Soluble | [7][8] |

| CAS Number | 3847-57-2 | [7] |

Synthesis of p-Nitrobenzoic Acid and its Sodium Salt

The most common and industrially significant method for the synthesis of p-nitrobenzoic acid is the oxidation of p-nitrotoluene.[2][6] The resulting acid can then be readily converted to its sodium salt through neutralization with a sodium base.

A variety of oxidizing agents can be employed for this transformation, with sodium dichromate in the presence of sulfuric acid being a well-established method.[3]

The sodium salt is typically prepared by reacting p-nitrobenzoic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521).[6] This is a standard acid-base neutralization reaction.

Experimental Protocols

This protocol is based on the oxidation of p-nitrotoluene using sodium dichromate and sulfuric acid.[3]

Materials:

-

p-Nitrotoluene

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium hydroxide (NaOH) solution

-

Dilute sulfuric acid

-

Distilled water

-

Round-bottom flask with a mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add p-nitrotoluene and a solution of sodium dichromate in water.

-

While stirring vigorously, slowly add concentrated sulfuric acid to the mixture via a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the mixture to reflux for approximately one to two hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water.

-

Filter the crude p-nitrobenzoic acid using a Buchner funnel and wash the solid with water.

-

To purify, transfer the crude product to a beaker and add a 5% sodium hydroxide solution to dissolve the p-nitrobenzoic acid as its sodium salt, leaving unreacted p-nitrotoluene and other impurities as solids.

-

Filter the solution to remove the insoluble impurities.

-

Slowly add dilute sulfuric acid to the filtrate with stirring to precipitate the purified p-nitrobenzoic acid.

-

Collect the purified p-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.

This protocol describes the neutralization of p-nitrobenzoic acid to form its sodium salt.

Materials:

-

Purified p-nitrobenzoic acid

-

Sodium hydroxide (NaOH) pellets or a standardized NaOH solution

-

Distilled water

-

pH indicator or pH meter

-

Beaker

-

Magnetic stirrer and stir bar

-

Evaporating dish or rotary evaporator

Procedure:

-

Dissolve a known mass of purified p-nitrobenzoic acid in a minimal amount of a suitable solvent in which both the acid and the sodium salt are soluble (e.g., a water-ethanol mixture).

-

In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution in distilled water.

-

Slowly add the sodium hydroxide solution to the p-nitrobenzoic acid solution while stirring continuously.

-

Monitor the pH of the solution. The endpoint of the neutralization is reached when the pH is neutral (approximately 7).

-

Once neutralization is complete, the resulting solution is an aqueous solution of p-nitrobenzoic acid sodium salt.

-

To obtain the solid sodium salt, the solvent can be removed by gentle heating in an evaporating dish or more efficiently using a rotary evaporator under reduced pressure.

-

The resulting solid is the purified p-nitrobenzoic acid sodium salt.

Analytical Characterization

The characterization of p-nitrobenzoic acid and its sodium salt is crucial for confirming their identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

The IR spectrum of p-nitrobenzoic acid will exhibit characteristic absorption bands for the carboxylic acid and nitro functional groups. Upon conversion to the sodium salt, the most significant change will be observed in the region of the carbonyl and hydroxyl absorptions of the carboxylic acid.

Expected IR Spectral Features of p-Nitrobenzoic Acid:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O asymmetric stretch (nitro group): A strong band around 1515-1560 cm⁻¹.

-

N-O symmetric stretch (nitro group): A strong band around 1345-1385 cm⁻¹.

-

C-H stretches (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretches (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Expected IR Spectral Features of p-Nitrobenzoic Acid Sodium Salt:

-

O-H stretch: The broad O-H band of the carboxylic acid will disappear.

-

C=O stretch: The C=O band of the carboxylic acid will be replaced by the asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), typically appearing around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

-

N-O stretches: The characteristic nitro group stretches will remain.

¹H NMR spectroscopy is a powerful tool for the structural elucidation of p-nitrobenzoic acid and its sodium salt. The aromatic protons will appear as two doublets due to the para-substitution pattern.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

p-Nitrobenzoic Acid:

-

Aromatic protons ortho to the carboxylic acid group will appear as a doublet downfield.

-

Aromatic protons ortho to the nitro group will appear as a doublet further downfield due to the strong electron-withdrawing nature of the nitro group.

-

The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm).

-

-

p-Nitrobenzoic Acid Sodium Salt:

-

The aromatic proton signals will be similar to those of the acid, although there may be slight shifts in their chemical shifts upon deprotonation.

-

The most significant difference will be the disappearance of the carboxylic acid proton signal.

-

Applications

p-Nitrobenzoic acid and its sodium salt are valuable compounds with a range of applications in different fields:

-

Pharmaceuticals: It is a key intermediate in the synthesis of several drugs, including the local anesthetic procaine (B135) and folic acid.[1]

-

Dyes and Pigments: It serves as a precursor in the manufacturing of various azo dyes.[1]

-

Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.

-

Photosensitive Materials: It finds applications in the production of photosensitive materials and optical filters.[1]

-

Corrosion Inhibition: It can be used as a corrosion inhibitor for metals.

-

Laboratory Reagent: The sodium salt is used as a pH buffer in various laboratory and industrial applications.[7]

Conclusion

p-Nitrobenzoic acid and its sodium salt have a rich history dating back to the early days of organic chemistry. The development of efficient synthetic routes has made these compounds readily available for a wide array of industrial applications. A thorough understanding of their physicochemical properties and analytical characterization is essential for their effective use in research and development. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals working with these important chemical intermediates.

References

- 1. chemiis.com [chemiis.com]

- 2. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]

The Enigmatic Presence of Nitrobenzoate Compounds in Nature: A Technical Guide

Executive Summary

Nitroaromatic compounds, while cornerstones of the chemical industry, are infrequently encountered in the natural world. Their biosynthesis and ecological roles present a fascinating area of study for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the natural occurrence of nitrobenzoate and related nitro-containing acidic compounds. It delves into their natural sources, biosynthetic origins, known biological activities, and the molecular pathways they influence. This guide also furnishes detailed experimental protocols for the isolation and quantification of these rare molecules and presents quantitative data in a comparative format.

Introduction

Naturally occurring nitro compounds represent a diverse and intriguing class of secondary metabolites. The inclusion of a nitro (-NO₂) group, a strong electron-withdrawing functionality, imparts unique chemical and biological properties to these molecules. While the vast majority of nitroaromatic compounds are synthetic in origin, a select few are produced by plants, fungi, and bacteria.[1] This guide focuses on naturally occurring nitro-containing aromatic and aliphatic acids, with a primary emphasis on derivatives of benzoic acid. We will explore the well-documented examples of p-nitrobenzoic acid, the complex nitrophenanthrene aristolochic acids, and the neurotoxic 3-nitropropionic acid. The natural occurrence of other isomers, such as 2-nitrobenzoic and 3-nitrobenzoic acid, will also be addressed.

Naturally Occurring Nitro-Substituted Acids

The known naturally occurring nitro-substituted acids are limited to a few key examples, each with distinct biological origins and activities.

p-Nitrobenzoic Acid (pNBA)

Para-nitrobenzoic acid is a rare example of a simple nitrobenzoate found in nature. Its primary known role is as a biosynthetic precursor.

-

Natural Source: p-Nitrobenzoic acid is produced by the soil bacterium Streptomyces thioluteus as a starter unit for the biosynthesis of the polyketide antibiotic, aureothin.

-

Biosynthesis: The formation of pNBA is a fascinating enzymatic process. It is synthesized from the common primary metabolite p-aminobenzoic acid (pABA). The enzyme responsible for this conversion is p-aminobenzoate N-oxygenase (AurF), a non-heme di-iron monooxygenase that catalyzes the sequential oxidation of the amino group to a nitro group.

Aristolochic Acids

Aristolochic acids are a family of nitrophenanthrene carboxylic acids, with aristolochic acid I and II being the most prominent members. They are well-known for their toxicity.

-

Natural Source: These compounds are characteristic secondary metabolites of plants belonging to the family Aristolochiaceae, particularly the genera Aristolochia and Asarum.[2] These plants have been used in traditional medicine, leading to documented cases of toxicity.

-

Biosynthesis: The biosynthesis of aristolochic acids is a complex pathway that begins with the amino acid tyrosine. The nitro group is derived from the amino group of tyrosine. The pathway proceeds through several intermediates, including norlaudanosoline, and involves enzymes such as cytochrome P450s.

3-Nitropropionic Acid (3-NPA)

While not a nitrobenzoate, 3-nitropropionic acid is a significant naturally occurring nitro-aliphatic acid known for its potent toxicity.

-

Natural Source: 3-NPA is produced by a variety of fungi, including species of Aspergillus, Arthrinium, and Penicillium.[3][4] It has also been identified in a number of leguminous plants from genera such as Astragalus, Coronilla, Indigofera, and Lotus.[3] Contamination of foodstuffs, such as sugarcane, by 3-NPA-producing fungi has led to human poisonings.[4]

-

Biosynthesis: In fungi, the biosynthetic pathway of 3-NPA starts with L-aspartate. The pathway involves an amine oxidase (NpaA) that catalyzes the oxidation of L-aspartate to (S)-nitrosuccinic acid, which is then likely decarboxylated by a decarboxylase (NpaB).[3]

2-Nitrobenzoic Acid and 3-Nitrobenzoic Acid

Current scientific literature provides limited evidence for the significant natural occurrence of 2-nitrobenzoic acid and 3-nitrobenzoic acid. These compounds are primarily known as products of industrial synthesis.[5][6][7] While some microorganisms have been shown to degrade 3-nitrobenzoate, this does not confirm its natural biosynthesis. Based on available data, these isomers are largely considered xenobiotic compounds.

Quantitative Data on Natural Occurrence

The concentration of these nitro compounds in their natural sources can vary significantly. The following tables summarize the available quantitative data.

Table 1: Concentration of Aristolochic Acids in Aristolochia Species

| Compound | Plant Species | Concentration | Reference(s) |

| Aristolochic Acid I | Aristolochia bracteolata | 12.98 g/kg | [8] |

| Aristolochic Acid II | Aristolochia bracteolata | 49.03 g/kg | [8] |

| Aristolochic Acid I | Aristolochia fangchi | 437 - 668 ppm | |

| Aristolochic Acid II | Aristolochia contorta | < 1 - 115 ppm | |

| Aristolochic Acid I | Aristolochia debilis | 1.01 g/kg | [8] |

| Aristolochic Acid II | Aristolochia debilis | 0.18 g/kg | [8] |

| Aristolochic Acid I | Aristolochia manshuriensis | 8.82 g/kg | [8] |

| Aristolochic Acid II | Aristolochia manshuriensis | 1.0 g/kg | [8] |

Table 2: Concentration of 3-Nitropropionic Acid in Fungal Cultures and Contaminated Foods

| Compound | Source | Concentration | Reference(s) |

| 3-Nitropropionic Acid | Endophytic fungi culture media | Up to 178 mg/L | [7] |

| 3-Nitropropionic Acid | Aspergillus oryzae culture | 1 - 111 mg/L | [4] |

| 3-Nitropropionic Acid | Contaminated cheese curds (A. oryzae) | 203 - 427 mg/kg | [4] |

| 3-Nitropropionic Acid | Contaminated soybeans/peanuts (A. oryzae) | 10 - 15 mg/kg (max) | [4] |

Table 3: Concentration of p-Nitrobenzoic Acid

| Compound | Natural Source | Concentration | Reference(s) |

| p-Nitrobenzoic Acid | Streptomyces thioluteus | Not reported; transient biosynthetic intermediate |

Experimental Protocols

The isolation and quantification of nitrobenzoate and related compounds from natural matrices require specific analytical techniques.

Isolation and Quantification of Aristolochic Acids from Plant Material

This protocol is adapted from methods described for the analysis of aristolochic acids in Aristolochia species.[8]

1. Extraction: a. Defat the dried and powdered plant material with a non-polar solvent like hexane. b. Macerate the defatted material in methanol (B129727) at room temperature with agitation for 24-48 hours. c. Filter the extract and concentrate it under reduced pressure to yield a crude methanol extract. d. Partition the crude extract between chloroform (B151607) and water. The aristolochic acids will preferentially move to the chloroform layer.

2. Isolation (Column Chromatography): a. Concentrate the chloroform extract and adsorb it onto a small amount of silica (B1680970) gel. b. Prepare a silica gel column packed in a suitable solvent system (e.g., chloroform). c. Apply the sample to the top of the column. d. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (6:1).[8] Visualize spots under UV light. f. Pool fractions containing the compounds of interest.

3. Purification (Preparative TLC): a. Apply the partially purified fractions to a preparative TLC plate. b. Develop the plate in an appropriate solvent system. c. Scrape the bands corresponding to the aristolochic acids and elute the compounds from the silica with a suitable solvent (e.g., methanol).

4. Quantification (HPLC): a. System: High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection. b. Column: C18 reverse-phase column. c. Mobile Phase: A mixture of aqueous acid (e.g., 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase is 1% acetic acid and methanol (40:60).[8] d. Detection: Monitor the absorbance at 250 nm.[8] e. Quantification: Prepare a standard curve with certified reference standards of aristolochic acid I and II. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Quantification of 3-Nitropropionic Acid from Fungal Cultures

This protocol is based on general methods for analyzing small organic acids from microbial cultures.[9]

1. Sample Preparation: a. Centrifuge the fungal culture to separate the mycelium from the culture broth. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. Quantification (HPLC): a. System: HPLC with UV detection. b. Column: C18 reverse-phase column. c. Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid) and methanol. d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at 210 nm.[9] f. Quantification: Create a standard curve using a certified reference standard of 3-nitropropionic acid. Determine the concentration in the culture filtrate by comparing its peak area to the standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of these naturally occurring nitro compounds are mediated through their interaction with specific cellular pathways.

Aristolochic Acid-Induced Toxicity Pathways

Aristolochic acid is a known nephrotoxin and carcinogen. Its toxicity is linked to the activation of several signaling pathways that promote inflammation, apoptosis, and fibrosis.[2][10]

Caption: Signaling pathways activated by aristolochic acid leading to cellular damage.

Mechanism of Action of 3-Nitropropionic Acid

The neurotoxicity of 3-NPA is primarily due to its irreversible inhibition of a key enzyme in cellular respiration, leading to energy failure and cell death.[5]

Caption: Mechanism of 3-NPA toxicity via inhibition of mitochondrial Complex II.

Experimental Workflow for Toxin Analysis

The general workflow for the analysis of a naturally occurring toxin from a biological source involves several key stages.

Caption: A generalized workflow for the isolation and analysis of natural toxins.

Conclusion

The natural occurrence of nitrobenzoate and related nitro-containing acidic compounds is a specialized yet significant field of natural product chemistry. While rare, compounds like p-nitrobenzoic acid, aristolochic acids, and 3-nitropropionic acid demonstrate the diverse biosynthetic capabilities of microorganisms and plants. Their potent biological activities, ranging from antibiotic to highly toxic, underscore the importance of their continued study. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs and the understanding of naturally occurring toxins. Further research into the biosynthetic pathways and ecological roles of these unique molecules will undoubtedly unveil new scientific insights.

References

- 1. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. quora.com [quora.com]

- 7. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]

- 8. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Health and Safety of Sodium 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for Sodium 4-nitrobenzoate (B1230335). Due to the limited specific toxicological data for the sodium salt, this guide also incorporates data from its parent compound, 4-nitrobenzoic acid, to provide a more complete assessment of potential hazards. All experimental protocols are detailed in accordance with standardized guidelines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sodium 4-nitrobenzoate is presented in Table 1. This information is crucial for safe handling, storage, and use in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 3847-57-2 | [1][2] |

| Molecular Formula | C₇H₄NNaO₄ | [1][2] |

| Molecular Weight | 189.10 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Boiling Point | 359.1°C at 760 mmHg | [1] |

| Flash Point | 166.5°C | [1] |

| Vapor Pressure | 8.78E-06 mmHg at 25°C | [1] |

| Solubility | Soluble in water | [1][3] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [1] |

Toxicological Data

| Endpoint | Test Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1960 mg/kg (for 4-nitrobenzoic acid) | [4] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No data available for this compound. 4-Nitrobenzoic acid is not classified as a skin irritant. | [5] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No data available for this compound. 4-Nitrobenzoic acid causes serious eye irritation. | [5] |

| Germ Cell Mutagenicity (Ames Test) | S. typhimurium | In vitro | Positive results were obtained in some in vitro tests for 4-nitrobenzoic acid. | [6] |

| Carcinogenicity | - | - | 4-Nitrobenzoic acid is suspected of causing cancer. | [6] |

| Reproductive Toxicity | - | - | 4-Nitrobenzoic acid is suspected of damaging fertility or the unborn child. | [6] |

Experimental Protocols

The following sections detail the standardized experimental protocols that are recommended for assessing the toxicological endpoints of chemical substances like this compound, as established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[7]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[7]

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²).[7] The site is covered with a semi-occlusive dressing.[8]

-

Exposure: The duration of exposure is 4 hours.[7]

-

Observation: After the exposure period, the test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7]

-

Scoring: The severity of the skin reactions is scored at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[8]

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.[9]

Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404)

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[10]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[11]

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[12] The other eye serves as a control.[11]

-

Observation: The eyes are examined for reactions at 1, 24, 48, and 72 hours after application.[11] Observations may continue for up to 21 days if effects are persistent.[13]

-

Scoring: Ocular lesions, including effects on the cornea (opacity), iris, and conjunctivae (redness, chemosis, and discharge), are scored.[13]

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.[12]

Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405)

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[15]

Methodology:

-

Tester Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.[15][16]

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.[15][17]

-

Procedure: The tester strains are exposed to the test substance at various concentrations on a minimal agar (B569324) plate containing a trace amount of histidine.[17]

-

Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[15]

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

Logical Flow of the Ames Test for Mutagenicity

Caption: Logical flow diagram of the Ames test procedure.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

The available data on this compound is limited, with more comprehensive toxicological information existing for its parent compound, 4-nitrobenzoic acid. Based on the data for 4-nitrobenzoic acid, there are concerns regarding potential eye irritation, mutagenicity, carcinogenicity, and reproductive toxicity. It is imperative that appropriate personal protective equipment, including safety goggles and gloves, be used when handling this compound.[18] All handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[18] Further toxicological studies on this compound are warranted to establish a complete and specific safety profile. Researchers and drug development professionals should exercise caution and adhere to standard laboratory safety protocols when working with this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. daikinchemicals.com [daikinchemicals.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. re-place.be [re-place.be]

- 16. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Thermal Decomposition of Sodium 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium 4-nitrobenzoate (B1230335). Due to a lack of specific experimental data for sodium 4-nitrobenzoate in the reviewed literature, this document presents analogous data from the thermal analysis of its parent compound, p-nitrobenzoic acid, to offer valuable insights. The guide details established experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are critical for assessing thermal stability. Furthermore, it outlines a proposed thermal decomposition pathway and identifies potential decomposition products. This information is crucial for ensuring safety, optimizing storage conditions, and guiding the formulation and development of pharmaceuticals and other materials containing this compound.

Introduction

This compound (C₇H₄NNaO₄) is a sodium salt of 4-nitrobenzoic acid. It serves as a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and dyes.[1][2] The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application, particularly in the pharmaceutical industry where safety and stability are paramount. Understanding the thermal decomposition behavior of this compound is essential for predicting its shelf-life, identifying potential hazards, and ensuring the quality of end products.

This guide summarizes the key thermal analysis techniques and provides a framework for investigating the thermal decomposition of this compound. While direct experimental data for the sodium salt is scarce, extensive research on its parent acid, p-nitrobenzoic acid, offers a robust point of reference.

Thermal Decomposition Analysis of p-Nitrobenzoic Acid (Analogous Data)

The thermal decomposition of p-nitrobenzoic acid (PNBA) has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide insights into the decomposition temperatures, energy changes, and kinetics of the process.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of p-nitrobenzoic acid at various heating rates (β).

Table 1: Thermogravimetric Analysis (TGA) Data for p-Nitrobenzoic Acid

| Heating Rate (β) (°C/min) | Onset Decomposition Temperature (T₀) (°C) | Peak Decomposition Temperature (Tₚ) (°C) | Final Decomposition Temperature (Tբ) (°C) |

| 1.0 | 150 | 205 | 210 |

| 5.0 | Not Reported | Not Reported | Not Reported |

Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]

Table 2: Differential Scanning Calorimetry (DSC) Data for p-Nitrobenzoic Acid

| Heating Rate (β) (°C/min) | Onset Decomposition Temperature (T₀) (°C) | Peak Exothermic Temperature (Tₚ) (°C) | Heat of Decomposition (ΔHᏧ) (J/g) |

| 1.0 | Not Reported | Not Reported | 1003.98 |

| 5.0 | Not Reported | Not Reported | Not Reported |

Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]

Table 3: Kinetic Parameters for the Thermal Decomposition of p-Nitrobenzoic Acid

| Kinetic Model | Apparent Activation Energy (Eₐ) (kJ/mol) |

| Average of multiple models | 157.00 |

Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for conducting thermal analysis of aromatic nitro compounds, which are applicable to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion temperatures of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into an alumina (B75360) crucible.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, determining the enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument: A calibrated differential scanning calorimeter.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. The area under the exothermic peak corresponds to the heat of decomposition (ΔH).